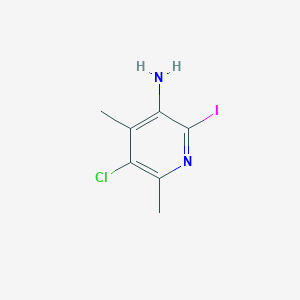

5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine

Description

5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine is a halogenated pyridine derivative featuring a chloro group at position 5, an iodo group at position 2, and methyl groups at positions 4 and 4. This substitution pattern imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-chloro-2-iodo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLVAMIISZTQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4,6-dimethylpyridin-3-amine. The process can be summarized as follows:

Halogenation: 4,6-dimethylpyridin-3-amine is first chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate to introduce the iodine atom at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Hydroxylated Derivatives: Formed through oxidation reactions.

Aminated Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s halogen atoms can form halogen bonds with biological macromolecules, influencing their function. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Structural and Property Comparison Table

Biological Activity

5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiazole derivatives known for diverse biological effects, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with chlorine and iodine atoms, as well as two methyl groups. Its molecular formula is C_7H_7ClI N_3. The presence of halogen atoms and the amine group contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds in this class can inhibit key enzymes involved in cellular processes, leading to altered signaling pathways. For instance, thiazole derivatives have been shown to impact various biochemical pathways, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, potentially increasing neurotransmitter levels.

- Signal Transduction : It could affect pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. The following table summarizes key findings from various research efforts:

Case Study 1: Anticancer Properties

In a study focused on the anticancer effects of pyridine derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. It was found to be particularly effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. This suggests potential applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.